molecular formula C18H16Cl2N2O3S2 B2805712 N-(4,7-dichlorobenzo[d]thiazol-2-yl)-4-tosylbutanamide CAS No. 941967-51-7

N-(4,7-dichlorobenzo[d]thiazol-2-yl)-4-tosylbutanamide

Cat. No.: B2805712
CAS No.: 941967-51-7
M. Wt: 443.36
InChI Key: RCPFJUGWNMIBND-UHFFFAOYSA-N
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Description

N-(4,7-dichlorobenzo[d]thiazol-2-yl)-4-tosylbutanamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound features a benzothiazole ring substituted with dichloro groups and a tosylbutanamide moiety, which contributes to its unique chemical properties and potential biological activities.

Preparation Methods

The synthesis of N-(4,7-dichlorobenzo[d]thiazol-2-yl)-4-tosylbutanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Chlorination: The benzothiazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the dichloro groups at the 4 and 7 positions.

    Tosylation: The tosylbutanamide moiety is introduced by reacting the chlorinated benzothiazole with p-toluenesulfonyl chloride in the presence of a base like pyridine or triethylamine.

    Coupling Reaction: Finally, the tosylated intermediate is coupled with butanamide under appropriate conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

N-(4,7-dichlorobenzo[d]thiazol-2-yl)-4-tosylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding amine or alcohol derivatives.

    Substitution: The dichloro groups on the benzothiazole ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted benzothiazole derivatives.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Biology: It has shown promise as a bioactive molecule with potential antimicrobial, antifungal, and anticancer activities. Studies have explored its interactions with biological targets such as enzymes and receptors.

    Medicine: The compound is being studied for its potential therapeutic applications, including its use as a lead compound for the development of new drugs targeting specific diseases.

    Industry: In the industrial sector, the compound may be used in the development of new agrochemicals, dyes, and polymers with enhanced properties.

Comparison with Similar Compounds

N-(4,7-dichlorobenzo[d]thiazol-2-yl)-4-tosylbutanamide can be compared with other similar benzothiazole derivatives, such as:

    N-(4,7-dichlorobenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide: This compound features a nitrofuran moiety instead of the tosylbutanamide group, which may result in different biological activities and applications.

    N-(4,7-dichlorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide: The presence of a cyclopropane ring in this compound may confer unique chemical properties and reactivity.

    N-(4-tert-butyl-thiazol-2-yl)-2-chloro-benzamide: This derivative contains a tert-butyl group and a chloro substituent, which may influence its biological activity and stability.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the tosylbutanamide moiety, which may contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-4-(4-methylphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O3S2/c1-11-4-6-12(7-5-11)27(24,25)10-2-3-15(23)21-18-22-16-13(19)8-9-14(20)17(16)26-18/h4-9H,2-3,10H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCPFJUGWNMIBND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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